molecular formula C8H12N2O4S2 B13473158 N-Ethylbenzene-1,4-disulfonamide CAS No. 90197-90-3

N-Ethylbenzene-1,4-disulfonamide

Katalognummer: B13473158
CAS-Nummer: 90197-90-3
Molekulargewicht: 264.3 g/mol
InChI-Schlüssel: JUWADOCCPHGRFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethylbenzene-1,4-disulfonamide is an organic compound with the molecular formula C8H12N2O4S2 It belongs to the class of benzenesulfonamides, which are characterized by the presence of sulfonamide groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Ethylbenzene-1,4-disulfonamide can be synthesized through several methods. One common approach involves the reaction of benzene-1,4-disulfonyl chloride with ethylamine under controlled conditions. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts, such as poly(N-bromo-N-ethylbenzene-1,3-disulfonamide), can enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Ethylbenzene-1,4-disulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Ethylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme involved in various physiological processes. By inhibiting this enzyme, the compound can disrupt cellular functions, leading to its potential use as an anticancer agent . Additionally, it may interfere with oxidative phosphorylation, a crucial pathway in cellular energy production, further contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

N-Ethylbenzene-1,4-disulfonamide can be compared with other similar compounds, such as:

Uniqueness

What sets this compound apart is its specific structural features that confer unique reactivity and selectivity in chemical reactions. Its ability to inhibit carbonic anhydrase and disrupt oxidative phosphorylation makes it a promising candidate for therapeutic applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, while its biological activities open up possibilities for therapeutic applications. Continued research into its mechanisms of action and comparison with similar compounds will further elucidate its potential and pave the way for new discoveries.

Eigenschaften

CAS-Nummer

90197-90-3

Molekularformel

C8H12N2O4S2

Molekulargewicht

264.3 g/mol

IUPAC-Name

4-N-ethylbenzene-1,4-disulfonamide

InChI

InChI=1S/C8H12N2O4S2/c1-2-10-16(13,14)8-5-3-7(4-6-8)15(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12)

InChI-Schlüssel

JUWADOCCPHGRFR-UHFFFAOYSA-N

Kanonische SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.